

A Comprehensive Technical Guide to 6-Bromo-2,3-difluoroaniline

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Compound of Interest

Compound Name: 6-Bromo-2,3-difluoroaniline

Cat. No.: B1291456

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For Researchers, Scientists, and Drug Development Professionals

IUPAC Name: 6-Bromo-2,3-difluoroaniline

This technical guide provides an in-depth overview of **6-Bromo-2,3-difluoroaniline**, a key building block in the synthesis of pharmaceuticals and agrochemicals. The document details its chemical properties, a representative synthesis protocol, and its application in the development of targeted therapies, including a relevant signaling pathway.

Physicochemical Properties

6-Bromo-2,3-difluoroaniline is a halogenated aniline with the following key properties:

| Property | Value |
|--------------------|---|
| IUPAC Name | 6-Bromo-2,3-difluoroaniline |
| CAS Number | 887579-74-0 |
| Molecular Formula | C ₆ H ₄ BrF ₂ N |
| Molecular Weight | 208.01 g/mol |
| Appearance | Can be a liquid or solid |
| Storage Conditions | Keep in a dark place, under an inert atmosphere, at room temperature. |

Synthesis of 6-Bromo-2,3-difluoroaniline

As a crucial intermediate, the synthesis of **6-Bromo-2,3-difluoroaniline** is a critical step in the production of various high-value compounds. While multiple synthetic routes exist for halogenated anilines, a common approach involves the reduction of a nitro precursor.

Experimental Protocol: Reduction of 1-Bromo-2,3-difluoro-6-nitrobenzene

This protocol describes a representative method for the synthesis of **6-Bromo-2,3-difluoroaniline**.

Materials:

- 1-Bromo-2,3-difluoro-6-nitrobenzene
- Iron powder (Fe)
- Ammonium chloride (NH₄Cl)
- Ethanol (EtOH)
- Water (H₂O)
- Ethyl acetate
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- To a stirred suspension of iron powder (5 equivalents) and ammonium chloride (1 equivalent) in a mixture of ethanol and water (e.g., 2:1 v/v), heat the mixture to reflux.
- To the refluxing mixture, add a solution of 1-Bromo-2,3-difluoro-6-nitrobenzene (1 equivalent) in ethanol dropwise over a period of 1-2 hours.

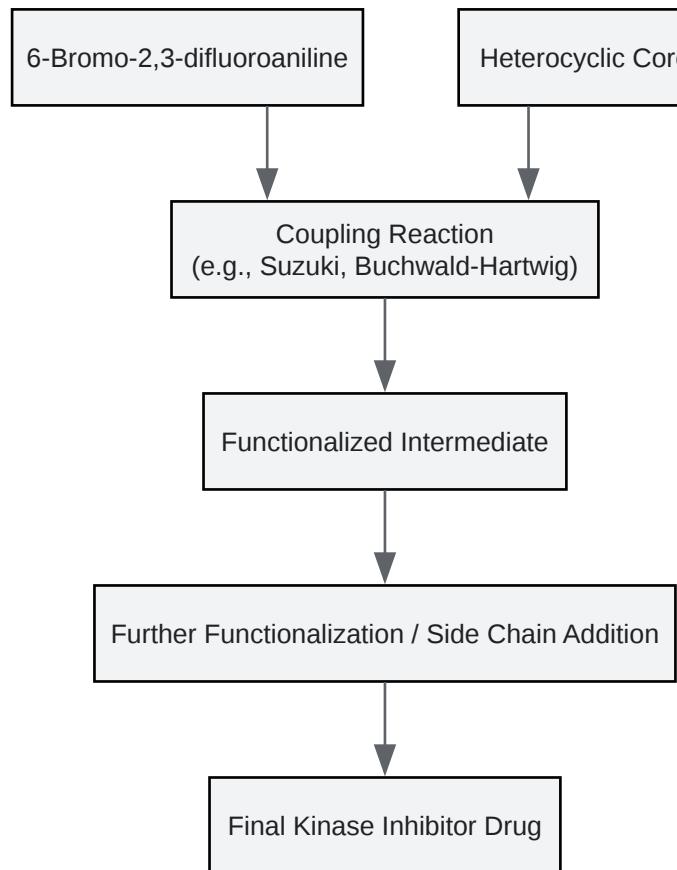
- After the addition is complete, continue to stir the reaction mixture at reflux for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron residues. Wash the filter cake with ethanol.
- Concentrate the filtrate under reduced pressure to remove the ethanol.
- Extract the aqueous residue with ethyl acetate (3 x volumes).
- Combine the organic layers and wash with water and then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude **6-Bromo-2,3-difluoroaniline**.
- The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by distillation under reduced pressure.

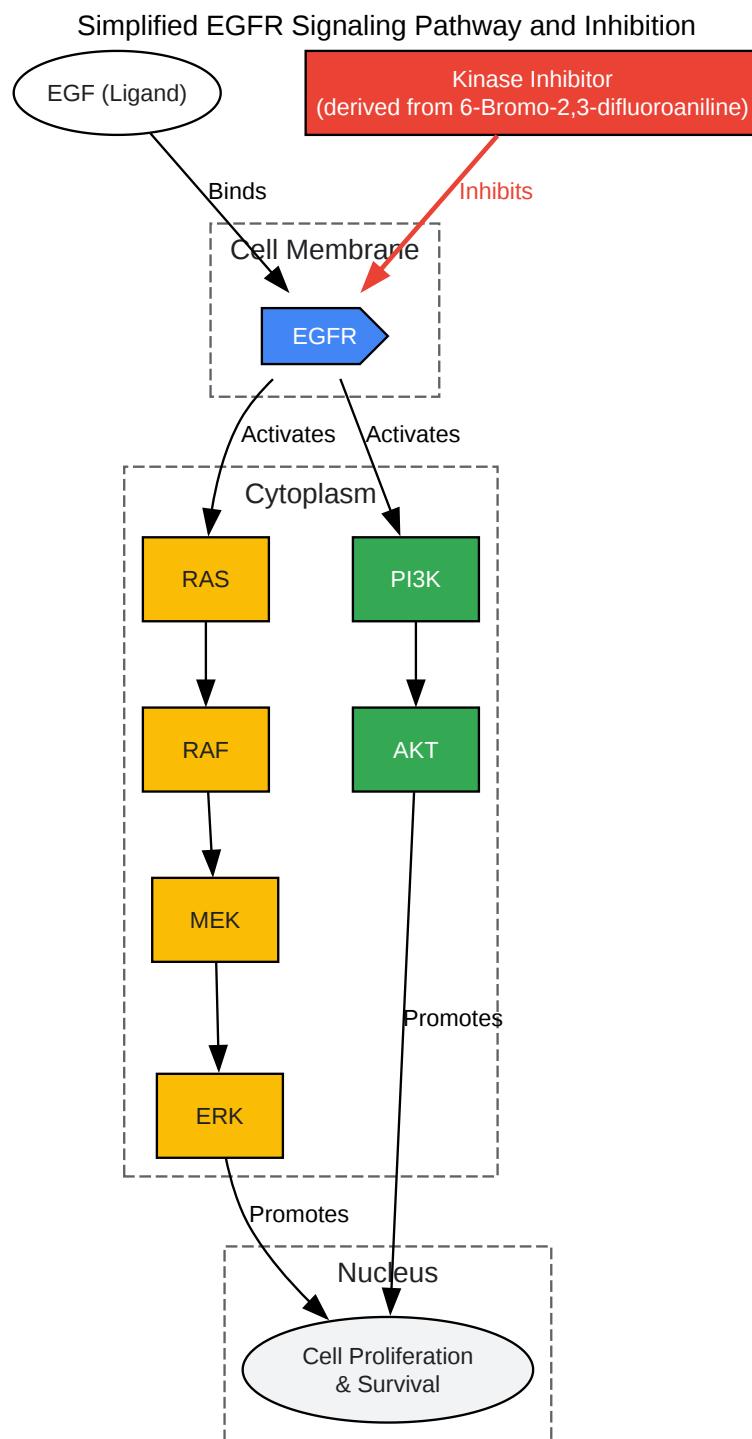
Application in Drug Development: A Precursor to Kinase Inhibitors

Halogenated anilines are pivotal intermediates in the synthesis of kinase inhibitors, a class of targeted cancer therapeutics. The presence of halogen atoms can enhance the binding affinity and selectivity of the final drug molecule to the kinase's ATP-binding site. **6-Bromo-2,3-difluoroaniline** serves as a valuable starting material for the synthesis of various kinase inhibitors.

Logical Workflow for Kinase Inhibitor Synthesis

The general workflow for synthesizing a kinase inhibitor from **6-Bromo-2,3-difluoroaniline** often involves coupling reactions to construct a more complex molecular scaffold.

General Synthetic Workflow for Kinase Inhibitors



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